molecular formula C7H4N6 B14473097 3-Azido-1,2,4-benzotriazine CAS No. 69365-63-5

3-Azido-1,2,4-benzotriazine

Cat. No.: B14473097
CAS No.: 69365-63-5
M. Wt: 172.15 g/mol
InChI Key: WXMIAPASCAUZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azido-1,2,4-benzotriazine is a nitrogen-rich heterocyclic compound characterized by a benzotriazine core substituted with an azido (-N₃) group at the 3-position. Its synthesis often involves cyclization reactions, such as the transformation of 3-azido-1,2,4-triazines into tetrazolo[1,5-b][1,2,4]triazines under specific conditions . The azido group imparts unique reactivity, enabling applications in coordination chemistry and energetic materials, as seen in its use to synthesize zinc and cobalt coordination compounds .

Properties

CAS No.

69365-63-5

Molecular Formula

C7H4N6

Molecular Weight

172.15 g/mol

IUPAC Name

3-azido-1,2,4-benzotriazine

InChI

InChI=1S/C7H4N6/c8-13-12-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H

InChI Key

WXMIAPASCAUZHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N=N2)N=[N+]=[N-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 3-Azido-1,2,4-benzotriazine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like hydrogen gas or hydrazine for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often involve nucleophiles that can displace the azido group .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 3-Azido-1,2,4-benzotriazine involves its ability to undergo azido-tetrazole tautomerism, which can lead to the formation of tetrazole isomers. This tautomerism is a key feature that influences the compound’s reactivity and interactions with other molecules . The molecular targets and pathways involved depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Tirapazamine (3-Amino-1,2,4-Benzotriazine 1,4-Dioxide)

Structural Differences: Tirapazamine features an amino (-NH₂) group at the 3-position and two oxygen atoms at the 1,4-positions, forming a dioxide moiety. In contrast, 3-azido-1,2,4-benzotriazine lacks oxygen substituents and has an azido group.

Pharmacological Activity :

  • Tirapazamine is a hypoxia-activated prodrug that generates cytotoxic radicals upon bioreduction in low-oxygen environments, targeting tumor cells .
  • The amino and dioxide groups in tirapazamine facilitate enzymatic electron transfer, leading to DNA damage via topoisomerase II poisoning .

Reactivity :

  • Tirapazamine’s radical intermediates form stable covalent bonds with DNA, as shown by X-ray crystallography .
Property 3-Azido-1,2,4-Benzotriazine Tirapazamine
Key Substituents -N₃ at C3 -NH₂ at C3; -O₂ at N1, N4
Pharmacological Role Limited data Hypoxia-selective antitumor agent
Primary Reactivity Cyclization to tetrazoles Bioreductive radical formation

3,3-Disubstituted 3,4-Dihydro-1,2,4-Benzotriazines

Structural Differences : These compounds feature a partially saturated benzotriazine core with substituents at the 3-position (e.g., spiro- or alkyl groups). Unlike 3-azido-1,2,4-benzotriazine, they lack the azido group and are prone to oxidation into aromatic derivatives .

6-Nitro-3-Phenyl-1,2,4-Benzotriazine

Structural Differences: A nitro (-NO₂) group at C6 and a phenyl group at C3 distinguish this compound.

3-Amino-7-Methyl-1,2,4-Benzotriazine

Structural Differences: Features an amino group at C3 and a methyl group at C5.

Properties :

  • Used in coordination chemistry, similar to 3-azido-1,2,4-benzotriazine, but with distinct electronic effects due to the methyl substituent .
  • Demonstrates how minor structural changes alter physicochemical behavior.

Key Findings and Contrasts

Substituent-Driven Reactivity: Azido groups enable cyclization (e.g., tetrazolo formation) , while amino/dioxide groups in tirapazamine promote bioreduction .

Pharmacological Potential: Tirapazamine’s hypoxia selectivity is unmatched by 3-azido-1,2,4-benzotriazine or disubstituted dihydro derivatives, underscoring the critical role of oxygen substituents .

Coordination Chemistry: Both azido and amino derivatives form metal complexes, but the azido group’s electron-withdrawing nature may influence ligand behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.